Benzene, [(2-heptynyloxy)methyl]-
CAS No.: 170468-90-3
Cat. No.: VC19108360
Molecular Formula: C14H18O
Molecular Weight: 202.29 g/mol
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Specification
| CAS No. | 170468-90-3 |
|---|---|
| Molecular Formula | C14H18O |
| Molecular Weight | 202.29 g/mol |
| IUPAC Name | hept-2-ynoxymethylbenzene |
| Standard InChI | InChI=1S/C14H18O/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h6-8,10-11H,2-4,12-13H2,1H3 |
| Standard InChI Key | JPQDGSKZVDREPK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC#CCOCC1=CC=CC=C1 |
Introduction
Structural Characteristics and Nomenclature
The systematic name benzene, [(2-heptynyloxy)methyl]- reflects its molecular architecture: a benzene core with a -CH2-O-C≡C-(CH2)4CH3 substituent. The 2-heptynyl group denotes a seven-carbon chain with a triple bond originating at the second carbon (structure: CH2-C≡C-(CH2)3CH3). This configuration introduces both rigidity (from the alkyne) and hydrophobicity (from the alkyl chain), influencing its physical and chemical behavior .
Key structural features include:
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Aromatic ring: The benzene moiety provides electronic stability and susceptibility to electrophilic substitution.
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Ether linkage: The -O- bridge enhances solubility in polar aprotic solvents and directs substituents in reactions.
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Alkyne functionality: The C≡C bond offers sites for cycloaddition, hydrogenation, and polymerization.
Crystallographic data from related compounds, such as 1-fluoro-4-(p-tolylethynyl)benzene, suggest that the alkyne and ether groups could induce planar molecular arrangements stabilized by weak intermolecular interactions like C–H⋯π bonds .
Synthetic Routes and Methodological Considerations
Williamson Ether Synthesis
A plausible route involves the Williamson ether synthesis, where a benzyl halide reacts with a deprotonated 2-heptynol. For example:
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2-Heptyn-1-ol is treated with a strong base (e.g., NaH) to form the alkoxide.
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The alkoxide nucleophile attacks benzyl bromide, yielding [(2-heptynyloxy)methyl]benzene.
This method mirrors the synthesis of 1,3,5-trichloro-2-(ethenyloxy)benzene, where an ether linkage is formed via nucleophilic substitution .
Mitsunobu Reaction
Alternatively, the Mitsunobu reaction could couple 2-heptyn-1-ol with a benzyl alcohol derivative using triphenylphosphine and diethyl azodicarboxylate (DEAD). This approach is advantageous for sterically hindered alcohols and has been employed in synthesizing complex ethers .
Propargylation Strategies
Propargyl bromide derivatives might also serve as electrophiles. Reacting propargyl bromide with a benzyl alcohol under basic conditions could install the alkyne moiety directly.
Physicochemical Properties
While experimental data for [(2-heptynyloxy)methyl]benzene are scarce, properties can be extrapolated from analogs:
| Property | Estimated Value/Description | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₁₅H₁₈O | Structure: C₆H₅-CH₂-O-C≡C-C₅H₁₁ |
| Molecular Weight | 214.3 g/mol | Sum of atomic weights |
| Boiling Point | ~250–270°C | Comparison to heptane derivatives |
| Solubility | Insoluble in water; soluble in THF, DCM | Hydrophobic alkyne chain |
| Density | ~0.9–1.0 g/cm³ | Similar to long-chain ethers |
Spectroscopic signatures would include:
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IR: C≡C stretch (~2100–2260 cm⁻¹), aromatic C–H stretches (~3000–3100 cm⁻¹).
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¹H NMR: Benzyl protons (~4.5 ppm, singlet), alkyne proton (~2.5 ppm, triplet), alkyl chain protons (0.8–1.6 ppm).
Reactivity and Functionalization
Alkyne Transformations
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Hydrogenation: Catalytic hydrogenation (H₂/Pd) would reduce the triple bond to a single bond, yielding [(2-heptyloxy)methyl]benzene.
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Hydration: Acid-catalyzed hydration (HgSO₄) could form a ketone, though regioselectivity may favor anti-Markovnikov addition.
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Click Chemistry: The alkyne may undergo Huisgen cycloaddition with azides to form triazoles, a reaction pivotal in bioconjugation .
Electrophilic Aromatic Substitution
The ether group activates the benzene ring toward electrophiles (e.g., nitration, sulfonation), directing incoming groups to the ortho and para positions. For instance, nitration would yield nitro derivatives at these positions, similar to trends observed in hexamethylbenzene .
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